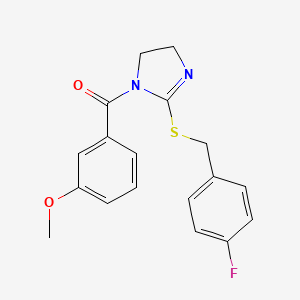

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXSPFHITMJGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone, also known as FUBIMINA, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

FUBIMINA possesses a complex structure characterized by:

- Imidazole Ring : A five-membered ring containing nitrogen, which is crucial for its biological activity.

- Thioether Linkage : The sulfur atom contributes to the compound's reactivity and interaction with biological targets.

- Fluorobenzyl Group : Enhances lipophilicity and may influence binding affinity to targets.

- Methoxyphenyl Moiety : Potentially contributes to the compound's pharmacological properties.

The molecular formula of FUBIMINA is with a molecular weight of 342.43 g/mol .

Research indicates that FUBIMINA interacts with specific proteins and enzymes, acting as a biochemical probe. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : Binding to receptors can modulate their activity, influencing cellular responses.

Antimicrobial Activity

FUBIMINA has shown promise in antimicrobial studies. Its imidazole structure is known to exhibit activity against various pathogens. For instance:

- In vitro Studies : Preliminary studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively .

Antitumor Activity

The compound has been investigated for its potential antitumor effects:

- Cell Line Studies : FUBIMINA was tested against several cancer cell lines, showing significant cytotoxicity. The presence of the methoxy group appears to enhance its activity against specific tumors .

Neuroprotective Effects

Recent studies suggest that FUBIMINA may have neuroprotective properties:

- Mechanistic Insights : It is hypothesized that the compound can protect neurons from oxidative stress and apoptosis, although detailed mechanisms remain to be elucidated .

Case Studies

Several case studies highlight the therapeutic potential of FUBIMINA:

- Anticancer Research : A study involving FUBIMINA demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its role as a potential anticancer agent .

- Neuroprotection : In animal models, FUBIMINA administration was associated with improved cognitive function following induced neurotoxicity, indicating its potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituent variations:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group likely improves solubility compared to the nitro-substituted analog , which is more hydrophobic and reactive.

- Substituent Position : The 3-methoxy substitution (target) versus 4-ethoxy () may alter molecular conformation and binding affinity in biological systems.

Challenges :

- The 3-methoxy group’s steric hindrance may require optimized reaction conditions compared to 4-substituted analogs.

- Purification methods (e.g., flash chromatography in –4) are critical due to the polar nature of methanone derivatives .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound consists of three primary subunits:

- 4,5-Dihydro-1H-imidazole core : A five-membered ring with two nitrogen atoms and one double bond.

- 4-Fluorobenzylthio group : A sulfur-linked 4-fluorobenzyl substituent at the C2 position of the imidazole.

- 3-Methoxybenzoyl group : A ketone-functionalized aryl group at the N1 position.

Retrosynthetically, the molecule can be dissected into two key intermediates:

- Intermediate A : 2-((4-Fluorobenzyl)thio)-4,5-dihydro-1H-imidazole.

- Intermediate B : 3-Methoxybenzoyl chloride.

Strategic Bond Disconnections

- Imidazole Core Formation : Cyclization of a diamine precursor with a carbonyl source.

- Thioether Installation : Nucleophilic substitution between a mercaptan and a benzyl halide.

- Acylation : Coupling of the imidazole nitrogen with a benzoyl chloride derivative.

Synthetic Pathways and Methodologies

Route 1: Sequential Cyclization and Functionalization

Synthesis of 4,5-Dihydro-1H-imidazole Core

The imidazoline ring is typically synthesized via cyclization of ethylenediamine derivatives. For example, reacting 1,2-diaminoethane with triphosgene or carbon disulfide under basic conditions yields the 4,5-dihydroimidazole scaffold.

Reaction Conditions :

- Solvent : Dichloromethane or THF.

- Base : Triethylamine or NaHCO₃.

- Temperature : 0–25°C.

Thioether Group Introduction

The 4-fluorobenzylthio group is introduced via nucleophilic substitution. 2-Mercapto-4,5-dihydro-1H-imidazole reacts with 4-fluorobenzyl bromide in the presence of a base:

$$

\text{C}3\text{H}6\text{N}2\text{S} + \text{C}7\text{H}_6\text{FBr} \xrightarrow{\text{Base}} \text{Intermediate A} + \text{HBr}

$$

Optimization Insights :

- Base : Sodium hydride (NaH) in N-methyl-2-pyrrolidone (NMP) achieves high yields (~85%).

- Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity.

Acylation with 3-Methoxybenzoyl Chloride

The final step involves acylating the imidazole nitrogen with 3-methoxybenzoyl chloride under Schotten-Baumann conditions:

$$

\text{Intermediate A} + \text{ClC(O)C}6\text{H}4\text{OCH}3 \xrightarrow{\text{NaOH/H}2\text{O}} \text{Target Compound} + \text{NaCl}

$$

Critical Parameters :

- Temperature : 0–5°C to minimize hydrolysis.

- Workup : Extraction with ethyl acetate and purification via column chromatography (SiO₂, hexane/EtOAc).

Route 2: One-Pot Tandem Synthesis

A convergent approach combines imidazole formation, thioether installation, and acylation in a single reaction sequence. This method reduces purification steps but requires precise stoichiometric control.

Key Steps :

- Cyclization : Ethylenediamine + CS₂ → 2-mercaptoimidazoline.

- Alkylation : In situ reaction with 4-fluorobenzyl bromide.

- Acylation : Direct addition of 3-methoxybenzoyl chloride.

Advantages :

- Higher atom economy.

- Reduced reaction time.

Challenges :

- Competing side reactions (e.g., over-alkylation).

Analytical Validation and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.45–7.30 (m, 4H, Ar-H), 6.90–6.80 (m, 3H, Ar-H), 4.25 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.60–3.40 (m, 4H, imidazoline-CH₂).

- MS (ESI+) : m/z 357.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield (%) | 72 | 65 |

| Reaction Time | 12 h | 8 h |

| Purification | Column chromatography | Simple filtration |

| Scalability | High | Moderate |

Key Observations :

- Route 1 offers higher reproducibility and purity.

- Route 2 is preferable for small-scale synthesis.

Industrial and Regulatory Considerations

Environmental Impact

- Solvent Recovery : NMP and DMF require distillation for reuse.

- Waste Streams : Neutralize acidic/basic byproducts before disposal.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone?

- Methodology : Multi-step synthesis is typically employed, starting with the formation of the dihydroimidazole core. Key steps include:

- Thioether linkage : Reacting 4-fluorobenzyl mercaptan with a halogenated dihydroimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .

- Methanone formation : Coupling the dihydroimidazole-thioether intermediate with 3-methoxybenzoyl chloride via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like AlCl₃ .

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) to isolate the final product .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to verify the dihydroimidazole ring, fluorobenzyl thioether, and methoxyphenyl groups. Key signals include aromatic protons (δ 6.5–8.0 ppm) and the imidazole CH₂ groups (δ 3.5–4.5 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities and confirm dihedral angles between aromatic rings (e.g., fluorobenzyl vs. methoxyphenyl planes), which influence molecular packing and reactivity .

- HRMS : Validate molecular formula (C₁₈H₁₆FN₂O₂S) and isotopic patterns .

Q. What are the primary physicochemical properties influencing this compound’s reactivity and solubility?

- Methodology :

- LogP calculation : Predict lipophilicity using software like MarvinSuite or experimental shake-flask methods to assess membrane permeability .

- Thermal analysis : DSC/TGA to determine melting points (e.g., ~150–200°C) and thermal stability, critical for storage and reaction planning .

- Solubility profiling : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) to optimize reaction solvents and biological assay conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

- Methodology :

- Catalyst screening : Compare bases (e.g., NaH vs. Et₃N) and solvents (THF vs. DMF) in the thioether coupling step. For example, NaH in THF at −78°C improves regioselectivity .

- Temperature control : Gradual warming (0°C → RT) during acylation minimizes side reactions like over-substitution .

- In-line analytics : Use HPLC-MS to monitor intermediate formation and adjust reaction times dynamically .

Q. What computational approaches are suitable for predicting biological target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like kinases or GPCRs. Focus on the fluorobenzyl thioether’s role in hydrophobic pocket interactions .

- MD simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess the compound’s residence time in enzyme active sites .

- QSAR modeling : Corate substituent effects (e.g., electron-withdrawing F vs. OCH₃) with bioactivity data from analogous imidazole derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?

- Methodology :

- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .

- Counter-screening : Test the compound against off-target proteins (e.g., cytochrome P450 enzymes) to rule out false positives .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorobenzyl with 3-fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodology :

- Degradation studies : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) to identify labile groups (e.g., thioether oxidation). Use LC-MS to track degradation products .

- Prodrug design : Modify the methanone group to a ketal or ester pro-moiety to improve metabolic stability .

- Excipient screening : Co-formulate with cyclodextrins or liposomes to enhance aqueous solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.